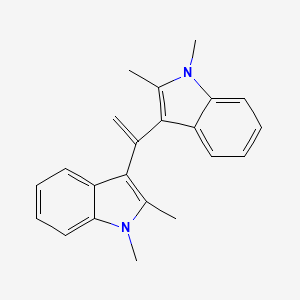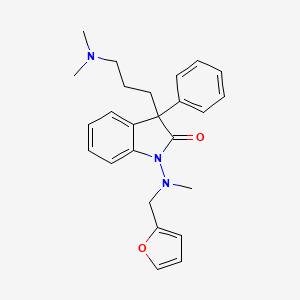
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is a complex organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the oxidative dearomatization of indoles using TEMPO oxoammonium salt under mild conditions . This process allows for the formation of structurally diverse indolin-3-ones with high atom-economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO oxoammonium salt.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indolinone ring.
Common Reagents and Conditions
Oxidation: TEMPO oxoammonium salt under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium-catalyzed reactions using palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.
Scientific Research Applications
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions inhibit the phosphorylation of key proteins, thereby disrupting cell signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Indolinone derivatives: These compounds share the indolinone core structure but differ in their substituents, leading to variations in their biological activities.
3-(Benzylidene)-2-oxo-indoline derivatives: Known for their anticancer properties and ability to inhibit CDKs.
Uniqueness
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylamino propyl group and a furfurylmethylamino group makes it a versatile compound for various applications.
Properties
CAS No. |
33391-49-0 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-[furan-2-ylmethyl(methyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChI Key |
VUMFPXTVBPBJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


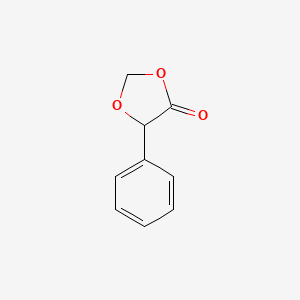
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
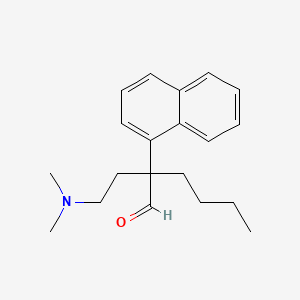
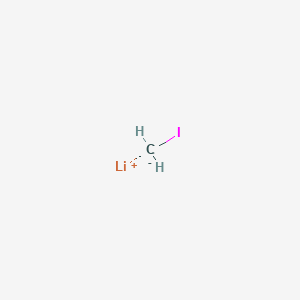

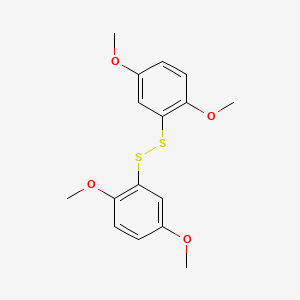
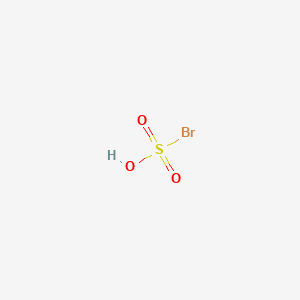

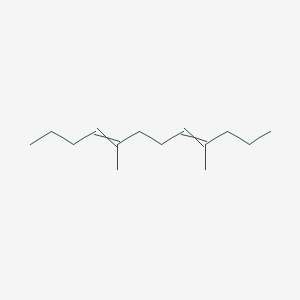


![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
